molecular formula C15H11N5O4 B11066472 6-(1,3-benzodioxol-5-yl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione

6-(1,3-benzodioxol-5-yl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione

Cat. No.: B11066472
M. Wt: 325.28 g/mol
InChI Key: OXVZGSRAVFAZKU-UHFFFAOYSA-N
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Description

6-(1,3-benzodioxol-5-yl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione is a complex heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a benzodioxole moiety with a pyrido-triazolo-pyrimidine core, making it a subject of study for its biological activities and potential therapeutic uses.

Preparation Methods

The synthesis of 6-(1,3-benzodioxol-5-yl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione typically involves multi-step reactions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

6-(1,3-benzodioxol-5-yl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 6-(1,3-benzodioxol-5-yl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and bind to specific receptors, leading to the modulation of cellular pathways. This compound can induce cell cycle arrest and apoptosis in cancer cells by targeting microtubules and disrupting their function .

Comparison with Similar Compounds

6-(1,3-benzodioxol-5-yl)-6,9-dihydropyrido[3,2-e][1,2,4]triazolo[1,5-a]pyrimidine-5,8(4H,7H)-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H11N5O4

Molecular Weight

325.28 g/mol

IUPAC Name

10-(1,3-benzodioxol-5-yl)-2,3,5,7,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5-triene-8,12-dione

InChI

InChI=1S/C15H11N5O4/c21-11-4-8(7-1-2-9-10(3-7)24-6-23-9)12-13(18-11)20-15(16-5-17-20)19-14(12)22/h1-3,5,8H,4,6H2,(H,18,21)(H,16,17,19,22)

InChI Key

OXVZGSRAVFAZKU-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N3C(=NC=N3)NC2=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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